Aminoglutethimide Impurity A is a chemical compound associated with aminoglutethimide, a drug primarily used as an aromatase inhibitor in the treatment of hormone-dependent cancers such as breast cancer. This impurity arises during the synthesis of aminoglutethimide and is characterized by its molecular structure and properties. Understanding its classification, synthesis, and implications in pharmaceutical applications is crucial for quality control in drug manufacturing.
Aminoglutethimide Impurity A is derived from the synthesis processes involved in producing aminoglutethimide. The compound's presence is often monitored in pharmaceutical formulations to ensure the purity and efficacy of the final product. It is registered under the Chemical Abstracts Service number 83417-11-2, with a molecular formula of C13H16N2O, and a molecular weight of approximately 232.28 g/mol .
Aminoglutethimide Impurity A falls under the category of organic compounds, specifically classified as an aromatic amine. Its structural characteristics include a piperidine ring, which contributes to its biological activity and interactions within the body.
The synthesis of Aminoglutethimide Impurity A involves several key steps, typically starting from precursors like 1-chloro-4-nitrobenzene. The process may include:
Technical details regarding reaction conditions (temperature, pressure, solvents) vary based on specific methodologies employed in laboratories.
The molecular structure of Aminoglutethimide Impurity A can be represented by its chemical formula C13H16N2O. The structure includes:
Aminoglutethimide Impurity A participates in various chemical reactions typical for aromatic amines:
These reactions are significant in understanding how impurities can affect drug efficacy and safety profiles.
The mechanism of action for Aminoglutethimide Impurity A is closely related to that of aminoglutethimide itself. It primarily functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens in peripheral tissues. This inhibition leads to:
Data indicate that aminoglutethimide can significantly suppress steroid secretion in human adrenal carcinoma cells, demonstrating its potential therapeutic effects.
Relevant data regarding these properties are essential for formulation development and stability testing in pharmaceuticals.
Aminoglutethimide Impurity A has significant scientific uses, particularly in pharmaceutical research:
Aminoglutethimide Impurity A, chemically designated as 3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione (CAS No. 83417-11-2), is a specified isomer of the parent drug aminoglutethimide. Its molecular formula is C₁₃H₁₆N₂O₂ (molecular weight: 232.28 g/mol), featuring a meta-substituted aniline ring, in contrast to the para-substitution in aminoglutethimide itself. This structural distinction is critical, as the position of the amino group alters physicochemical properties such as polarity, solubility, and reactivity. The compound is a white to off-white crystalline solid with a melting point of 152–154°C and exhibits moderate lipophilicity (XLogP3: 1.2). Its stability is temperature-dependent, requiring storage at 2–8°C to prevent degradation [2] [6] [10].
CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N
Table 1: Key Chemical Identifiers of Aminoglutethimide Impurity A
Property | Value |
---|---|
IUPAC Name | 3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione |
CAS Number | 83417-11-2 |
Molecular Formula | C₁₃H₁₆N₂O₂ |
Molecular Weight | 232.28 g/mol |
InChI Key | IPTDTILLJBETGP-UHFFFAOYSA-N |
Pharmacopeial Status | EP/BP/USP Reference Standard |
As a European Pharmacopoeia (EP) Reference Standard, Impurity A serves as a critical biomarker for monitoring synthesis-related impurities in aminoglutethimide active pharmaceutical ingredients (APIs) and formulations. It is classified as a "specified impurity" with established acceptance thresholds (typically ≤0.15% w/w), necessitating rigorous analytical monitoring during drug manufacturing. The impurity arises primarily from:
Impurity A is recognized as a qualified impurity under ICH Q3A/Q3B guidelines, mandating toxicological evaluation if exceeding identification thresholds. The European Directorate for the Quality of Medicines (EDQM) designates it as a "pharmaceutical primary standard" (Grade), requiring batch-specific certification for use in regulatory testing. Its control is non-negotiable in marketing authorization applications, as unmonitored levels can trigger:
Table 2: Regulatory Status Across Pharmacopeias
Pharmacopeia | Reference Standard Code | Testing Scope |
---|---|---|
European (EP) | EPA0496005 | Identity, purity, quantification |
British (BP) | BP684 | Assay validation |
US (USP) | 1025205 | Chromatographic calibration |
Table 3: Accepted Synonyms for Aminoglutethimide Impurity A
Synonym | Source |
---|---|
3-Aminoglutethimide | [2] [6] |
3-(3-Aminophenyl)-3-ethyl-2,6-piperidinedione | [2] |
Aminoglutethimide Impurity A CRS | [3] |
3,3′-(Azodi-4,1-phenylene)bis[3-ethyl-2,6-piperidinedione] | Misnomer [1] |
Key Takeaways:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: